molecular formula C16H21BO3 B1356587 4,4,5,5-Tetramethyl-2-(4-cyclopropylcarbonylphenyl)-[1,3,2]dioxaborolane CAS No. 915402-05-0

4,4,5,5-Tetramethyl-2-(4-cyclopropylcarbonylphenyl)-[1,3,2]dioxaborolane

Cat. No.: B1356587
CAS No.: 915402-05-0
M. Wt: 272.1 g/mol
InChI Key: TXKSCAGVSMSVQZ-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(4-cyclopropylcarbonylphenyl)-[1,3,2]dioxaborolane is a useful research compound. Its molecular formula is C16H21BO3 and its molecular weight is 272.1 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

4,4,5,5-Tetramethyl-2-(4-cyclopropylcarbonylphenyl)-[1,3,2]dioxaborolane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical pathways. For instance, it has been observed to interact with enzymes involved in the hydroboration of alkyl or aryl alkynes and alkenes, catalyzed by transition metal catalysts . These interactions are crucial for the compound’s role in biochemical reactions, as they determine its reactivity and specificity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it can modulate cell signaling pathways, leading to changes in cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to bind to specific enzymes and proteins allows it to modulate their activity, leading to changes in biochemical pathways and gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific biochemical pathways or modulating cellular responses. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is crucial for predicting the compound’s effects on cellular function and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can influence the compound’s activity and function within the cell

Properties

IUPAC Name

cyclopropyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BO3/c1-15(2)16(3,4)20-17(19-15)13-9-7-12(8-10-13)14(18)11-5-6-11/h7-11H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKSCAGVSMSVQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590229
Record name Cyclopropyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915402-05-0
Record name Cyclopropyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Cyclopropylcarbonyl)phenylboronic acid pinacol ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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